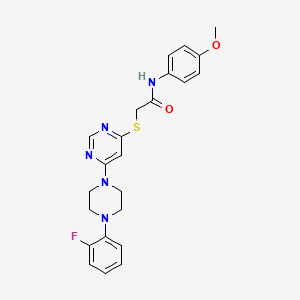

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

This compound features a pyrimidine core substituted at the 4-position with a thioether-linked acetamide group (N-(4-methoxyphenyl)) and at the 6-position with a piperazine ring bearing a 2-fluorophenyl moiety (Figure 1). The pyrimidine-thioacetamide scaffold is structurally analogous to kinase inhibitors and protease modulators, while the piperazine and aryl groups are common pharmacophores in drug design for enhancing solubility and target affinity . The 4-methoxyphenyl group may contribute to metabolic stability, whereas the 2-fluorophenyl substituent could improve binding through hydrophobic and electronic interactions .

Properties

IUPAC Name |

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-31-18-8-6-17(7-9-18)27-22(30)15-32-23-14-21(25-16-26-23)29-12-10-28(11-13-29)20-5-3-2-4-19(20)24/h2-9,14,16H,10-13,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGPCIXKGCSZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features several functional groups, including a pyrimidine ring, piperazine moieties, and a thioether linkage, which may contribute to its pharmacological effects.

Structural Characteristics

The unique structural attributes of this compound include:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various biological activities.

- Piperazine Moiety : A six-membered ring with two nitrogen atoms that often interacts with neurotransmitter receptors.

- Thioether Linkage : This functional group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

1. Anticancer Activity

Compounds containing pyrimidine and piperazine structures have been shown to inhibit cancer cell proliferation. For instance, derivatives of piperazine are known to act on various enzymes and receptors involved in tumor growth. The presence of the thioether group may enhance the anticancer properties by improving bioavailability and target specificity.

2. Neuroactive Properties

The piperazine component suggests potential neuroactive effects, particularly as inhibitors of serotonin and dopamine receptors. This mechanism is relevant for developing treatments for psychiatric disorders and neurodegenerative diseases.

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. The methoxyphenyl group may contribute to these effects through modulation of immune responses.

Case Studies

Several studies have explored the biological activity of related compounds:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways associated with cancer and inflammation.

- Receptor Modulation : The structural components allow for interaction with neurotransmitter receptors, potentially leading to altered signaling pathways in neurological contexts.

Comparison with Similar Compounds

Pyrimidine vs. Thiazole/Thiadiazole Derivatives

Compounds with thiazole (e.g., , compounds 13–18) or thiadiazole cores () exhibit distinct electronic and steric profiles. Such substitutions often alter enzyme selectivity; thiazole derivatives in were designed as MMP inhibitors, whereas pyrimidine-based analogs may target kinases or GPCRs .

Thioether vs. Ether/Oxy Linkages

The thioether group in the target compound contrasts with oxy-linked analogs like 2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone (, compound 5f). For example, compound 5f () has a melting point of 142–145°C, while sulfur-containing analogs (e.g., ) show higher melting points (~297–303°C), suggesting greater crystallinity .

Piperazine Substitution Patterns

The 2-fluorophenylpiperazine group in the target compound is compared below with other aryl-piperazine derivatives:

*Calculated molecular weight based on formula C₂₂H₂₂FN₅O₂S.

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group (moderate electron withdrawal) may optimize π-π interactions compared to 4-methoxyphenyl (electron-donating) in M179-4762. Fluorine’s inductive effects can enhance metabolic stability relative to chlorine or methoxy groups .

Acetamide Modifications

The N-(4-methoxyphenyl)acetamide moiety is critical for target engagement. Comparisons include:

- N-(4-Nitrophenyl)acetamide (): The nitro group increases polarity but may reduce bioavailability due to poor permeability.

- N-(4-Methylpiperazin-1-yl)acetamide (): Incorporation of a basic piperazine improves water solubility but may limit CNS penetration.

- N-Benzothiazolylphenylacetamide (): Bulky benzothiazole groups enhance hydrophobic interactions but could increase molecular weight beyond optimal ranges (~587 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.